4-(benzylsulfanyl)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine
CAS No.: 1207055-80-8
Cat. No.: VC11959067
Molecular Formula: C20H17N3S
Molecular Weight: 331.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207055-80-8 |
|---|---|
| Molecular Formula | C20H17N3S |
| Molecular Weight | 331.4 g/mol |
| IUPAC Name | 4-benzylsulfanyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine |
| Standard InChI | InChI=1S/C20H17N3S/c1-15-7-5-6-10-17(15)18-13-19-20(21-11-12-23(19)22-18)24-14-16-8-3-2-4-9-16/h2-13H,14H2,1H3 |
| Standard InChI Key | YOSFSVKDBNLENL-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)SCC4=CC=CC=C4 |
| Canonical SMILES | CC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)SCC4=CC=CC=C4 |
Introduction
4-(Benzylsulfanyl)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrazine family. These compounds are of significant interest in medicinal chemistry due to their structural diversity and potential biological activities. The inclusion of benzylsulfanyl and 2-methylphenyl functional groups further enhances its chemical complexity and potential for bioactivity.
Synthesis
The synthesis of pyrazolo[1,5-a]pyrazines typically involves condensation reactions between hydrazines and suitable diketones or related precursors. For 4-(benzylsulfanyl)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine, a plausible synthetic route could involve:
-
Preparation of the pyrazolo[1,5-a]pyrazine core.
-
Functionalization at position 4 with a benzylsulfanyl group via nucleophilic substitution or similar reactions.
-
Incorporation of the 2-methylphenyl group through electrophilic aromatic substitution or coupling reactions.
Antimicrobial Activity
Pyrazolo[1,5-a]pyrazine derivatives have demonstrated promising antimicrobial properties in previous studies. The presence of the benzylsulfanyl group may enhance membrane permeability or disrupt bacterial enzyme systems.
Anticancer Potential
Heterocyclic compounds like pyrazolo[1,5-a]pyrazines are known to interact with DNA or inhibit key enzymes in cancer pathways. The compound’s aromatic substituents could facilitate binding to hydrophobic pockets in proteins.
Table 2: Hypothetical Biological Activities
| Activity | Mechanism | Reference Compounds |
|---|---|---|
| Antimicrobial | Membrane disruption | Pyrazolones |
| Anticancer | Enzyme inhibition/DNA interaction | Pyrazole derivatives |
Analytical Characterization
The compound can be characterized using:
-
NMR Spectroscopy: To confirm the structure and identify functional groups.
-
Mass Spectrometry (MS): For molecular weight determination.
-
Infrared Spectroscopy (IR): To identify sulfanyl and aromatic functional groups.
Table 3: Expected Spectral Data
| Technique | Key Signals/Peaks |
|---|---|
| NMR (¹H) | Aromatic protons (~7–8 ppm), methyl (~2 ppm) |
| NMR (¹³C) | Aromatic carbons (~120–140 ppm), sulfur-bound carbon (~50–60 ppm) |
| IR | Sulfanyl group (~2500–2600 cm⁻¹), aromatic C-H (~3000 cm⁻¹) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume